

"4-(4-Benzylpiperazin-1-yl)benzaldehyde"

chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Benzylpiperazin-1-yl)benzaldehyde

Cat. No.: B060489

[Get Quote](#)

An In-depth Technical Guide to **4-(4-Benzylpiperazin-1-yl)benzaldehyde**

Authored by: Dr. Gemini, Senior Application Scientist
Abstract

This technical guide provides a comprehensive overview of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**, a key synthetic intermediate in contemporary drug discovery and materials science. The document delineates its core physicochemical properties, provides a detailed, field-tested protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its applications as a versatile molecular scaffold. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound's behavior and utility.

Core Compound Identity and Properties

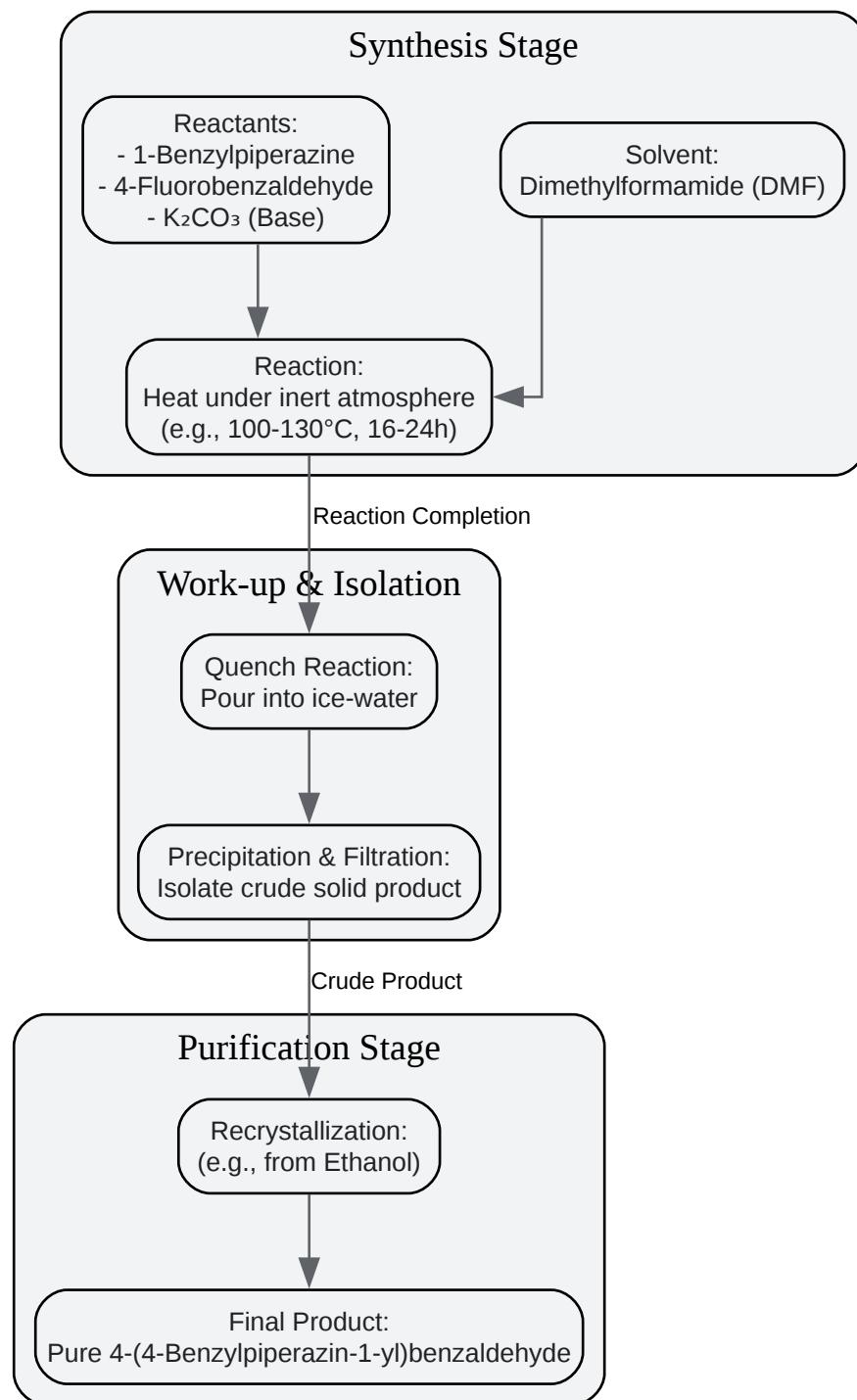
4-(4-Benzylpiperazin-1-yl)benzaldehyde is a bifunctional organic molecule incorporating a reactive aldehyde group and a benzylpiperazine moiety. This unique combination makes it a valuable precursor for synthesizing a wide array of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system.^{[1][2]} The piperazine ring offers a flexible linker, while the benzyl group can engage in critical hydrophobic and π -

stacking interactions within biological targets. The aldehyde serves as a versatile chemical handle for elaboration into diverse functional groups.

Physicochemical and Structural Data

A summary of the fundamental properties of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** is presented below. These data are critical for experimental design, including reaction setup, purification, and storage.

Property	Value	Source(s)
IUPAC Name	4-(4-Benzylpiperazin-1-yl)benzaldehyde	
CAS Number	166438-88-6	[3] [4]
Molecular Formula	C ₁₈ H ₂₀ N ₂ O	[3] [5]
Molecular Weight	280.37 g/mol	[3] [5]
Appearance	Solid	
Melting Point	73-75 °C	[3]
SMILES	O=C([H])C1=CC=C(N2CCN(C C3=CC=CC=C3)CC2)C=C1	
InChI Key	JDWZUVQRUPAVPK- UHFFFAOYSA-N	


Synthesis and Characterization

The synthesis of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** is most effectively achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This pathway is favored due to the high reactivity of an electron-deficient aromatic ring (activated by the aldehyde group) towards a nucleophilic secondary amine (the piperazine nitrogen).

Synthetic Workflow

The logical flow for the synthesis and purification is outlined below. This workflow ensures high purity of the final product, which is essential for subsequent applications in sensitive fields like

drug development.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow Diagram.

Detailed Synthesis Protocol

This protocol is adapted from established methods for analogous compounds and is designed for high yield and purity.[6][7]

Materials:

- 1-Benzylpiperazine
- 4-Fluorobenzaldehyde
- Anhydrous Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF), anhydrous
- Ethanol
- Deionized Water
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Buchner funnel and filter paper

Procedure:

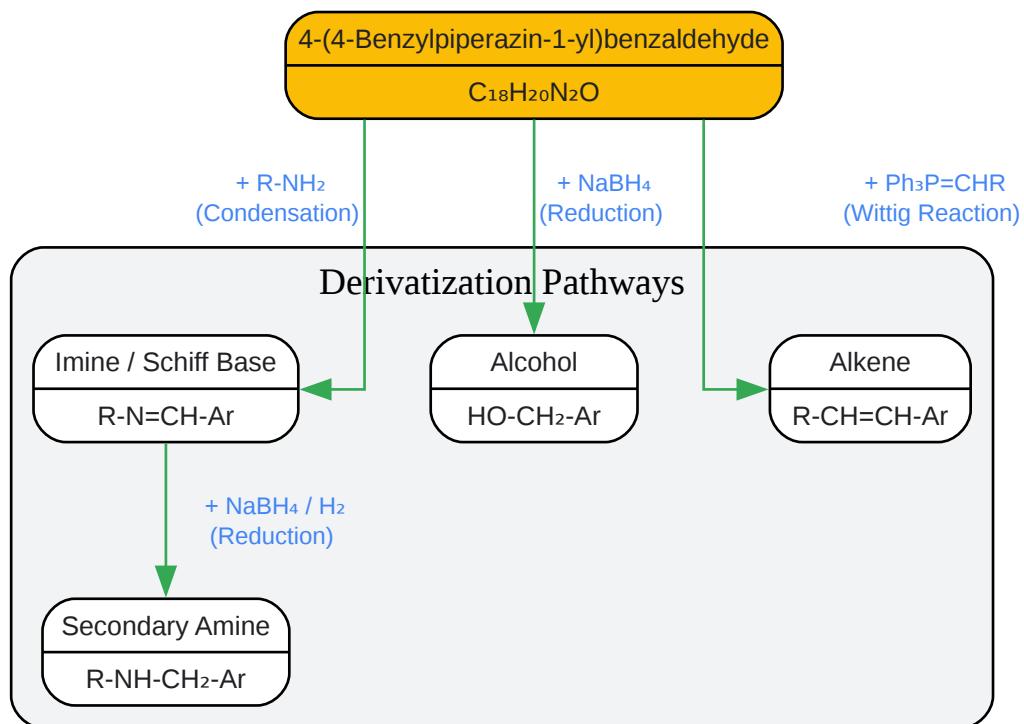
- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-benzylpiperazine (1.0 eq.), 4-fluorobenzaldehyde (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.).
- Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.3 M with respect to the limiting reagent (4-fluorobenzaldehyde).
- Heating: Place the flask in a heating mantle and stir the reaction mixture at 130 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - Expert Insight: The use of an anhydrous polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate, enhancing its basicity, while also facilitating

the S_nAr mechanism. The elevated temperature is necessary to overcome the activation energy of breaking the strong C-F bond.

- **Work-up:** After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. A solid precipitate should form.
- **Isolation:** Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove residual DMF and inorganic salts.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Spectroscopic Characterization

Structural confirmation is paramount. The following table outlines the expected spectroscopic data for the title compound, based on its structure and data from closely related analogues.[\[1\]](#) [\[8\]](#)


Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aldehyde proton (CHO) singlet at ~9.8-10.0 ppm.- Aromatic protons from the benzaldehyde ring appearing as two doublets (AA'BB' system) at ~7.8 ppm and ~7.0 ppm.- Aromatic protons from the benzyl group appearing as a multiplet at ~7.2-7.4 ppm.- Benzylic protons (Ar-CH₂) singlet at ~3.5-3.6 ppm.- Piperazine protons appearing as two triplets or multiplets at ~3.4 ppm and ~2.6 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Aldehyde carbonyl carbon (C=O) at ~190-192 ppm.- Aromatic carbons between ~115-155 ppm.- Benzylic carbon (Ar-CH₂) at ~63 ppm.- Piperazine carbons between ~48-53 ppm.
IR (Infrared)	<ul style="list-style-type: none">- Strong C=O stretch (aldehyde) at ~1680-1700 cm⁻¹.- C-H stretch (aldehyde) at ~2720 and ~2820 cm⁻¹.- Aromatic C=C stretches at ~1500-1600 cm⁻¹.- C-N stretch at ~1100-1300 cm⁻¹.
Mass Spec.	<ul style="list-style-type: none">- Expected [M+H]⁺ ion at m/z ≈ 281.16.

Chemical Reactivity and Applications

The utility of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** stems from the orthogonal reactivity of its functional groups, allowing for selective chemical transformations.

Key Reaction Pathways

The aldehyde functional group is the primary site for derivatization, serving as an electrophilic center for a variety of nucleophilic additions.

[Click to download full resolution via product page](#)

Caption: Key Derivatization Reactions from the Aldehyde Moiety.

- **Reductive Amination:** This is a cornerstone reaction in medicinal chemistry. The aldehyde first condenses with a primary or secondary amine to form an imine (Schiff base), which is then reduced *in situ* (e.g., with sodium borohydride or sodium triacetoxyborohydride) to yield a stable secondary or tertiary amine. This two-step, one-pot procedure is highly efficient for library synthesis.
- **Condensation Reactions:** Reaction with hydrazines or hydroxylamines yields corresponding hydrazones and oximes. These derivatives are often used to generate biologically active molecules or as stable intermediates. For instance, reaction with thiosemicarbazide produces thiosemicarbazones, a class of compounds with a broad range of biological activities.^{[7][9]}
- **Reduction:** The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), providing another point for molecular diversification.

- Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) efficiently converts the aldehyde into an alkene, enabling carbon-carbon bond formation and extension of the molecular framework.

Applications in Drug Discovery

The benzylpiperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in centrally-acting agents. Its derivatives have been investigated for a wide range of pharmacological activities.[\[1\]](#)[\[2\]](#)

- CNS Receptor Ligands: Benzylpiperazine derivatives are well-known ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders. The title compound serves as an excellent starting point for synthesizing novel σ_1 receptor antagonists with potential antinociceptive and anti-allodynic effects for treating chronic pain.
[\[1\]](#)
- Antidepressant and Anxiolytic Agents: The core structure is related to compounds that interact with serotonergic, noradrenergic, and dopaminergic pathways, suggesting its potential as a scaffold for developing new antidepressant and anxiolytic drug candidates.[\[2\]](#)

Safety, Handling, and Storage

As a research chemical, **4-(4-Benzylpiperazin-1-yl)benzaldehyde** requires careful handling. While specific toxicology data is not available, precautions should be based on the properties of its constituent functional groups: benzaldehydes and aromatic amines.

- Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Potential Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.
[\[11\]](#)[\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

4-(4-Benzylpiperazin-1-yl)benzaldehyde is a high-value synthetic intermediate characterized by its robust synthesis and versatile reactivity. Its bifunctional nature allows for straightforward elaboration into complex molecular architectures, making it an indispensable tool for medicinal chemists, particularly those engaged in the discovery of novel CNS-active agents. The protocols and data presented in this guide provide a solid foundation for its effective use in a research and development setting.

References

- ChemBK. **4-(4-Benzylpiperazin-1-yl)benzaldehyde.** [Link]
- PubChem. 4-(4-Methylpiperazin-1-yl)benzaldehyde. [Link]
- PubChem. 4-(4-Isopropylpiperazin-1-yl)benzaldehyde. [Link]
- GlpBio. **4-(4-Benzylpiperazin-1-yl)benzaldehyde.** [Link]
- Sciencelab.com.
- Santos. Qualitative Tier 2 Assessment – Benzaldehyde. [Link]
- National Center for Biotechnology Information. Development of New Benzylpiperazine Derivatives as $\sigma 1$ Receptor Ligands with in Vivo Antinociceptive and Anti-Alloodynic Effects. [Link]
- ResearchGate. Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). [Link]
- The Royal Society of Chemistry.
- PubChemLite. 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde. [Link]
- PubChem. 4-Isopropoxybenzaldehyde. [Link]
- PubChem. Benzaldehyde, 4-(phenylmethoxy)-. [Link]
- National Center for Biotechnology Information. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. [Link]
- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
- PubChem. 4-(4-Acetylpirazin-1-yl)sulfonylbenzaldehyde. [Link]
- MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]
- National Center for Biotechnology Inform
- MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]
- National Center for Biotechnology Information. 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. [Link]
- PubChem. SID 864345. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Development of New Benzylpiperazine Derivatives as σ 1 Receptor Ligands with in Vivo Antinociceptive and Anti-Alloodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-(4-Benzylpiperazin-1-yl)benzaldehyde [glpbio.cn]
- 5. 4-(4-Benzyl-1-piperazinyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(4-ACETYLPIPERAZIN-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. home.miracosta.edu [home.miracosta.edu]
- 11. gustavus.edu [gustavus.edu]
- 12. fishersci.fr [fishersci.fr]
- 13. santos.com [santos.com]
- To cite this document: BenchChem. ["4-(4-Benzylpiperazin-1-yl)benzaldehyde" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060489#4-4-benzylpiperazin-1-yl-benzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com